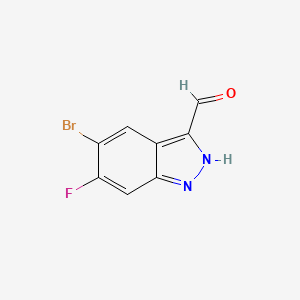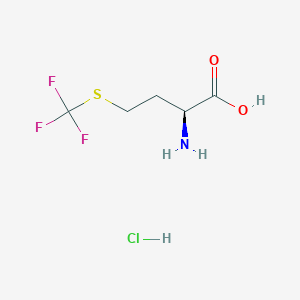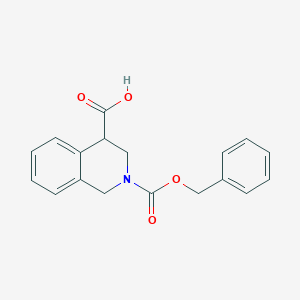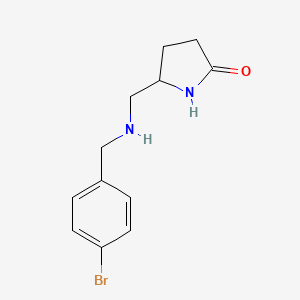![molecular formula C12H14O2 B13543550 Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate](/img/structure/B13543550.png)
Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. Its structure includes a tricyclo[3.3.0.0,3,7]octane core with an ethynyl group and a carboxylate ester functional group, making it a versatile molecule for chemical reactions and modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate typically involves multiple steps, starting from simpler organic precursors. One common method involves the Diels-Alder reaction to form the tricyclic core, followed by functionalization steps to introduce the ethynyl and carboxylate groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
Types of Reactions:
Oxidation: The ethynyl group in Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate can undergo oxidation reactions, leading to the formation of carbonyl compounds.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, esters, or ethers.
Wissenschaftliche Forschungsanwendungen
Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the ethynyl and carboxylate groups, which can participate in various organic transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate: Similar in structure but may have different functional groups or substituents.
Tricyclo[3.3.0.0,3,7]octane derivatives: Compounds with similar tricyclic cores but varying functional groups.
Uniqueness: Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate is unique due to its specific combination of an ethynyl group and a carboxylate ester, which imparts distinct reactivity and potential applications compared to other tricyclic compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial contexts.
This detailed overview provides a comprehensive understanding of Methyl 5-ethynyltricyclo[3300,3,7]octane-1-carboxylate, highlighting its synthesis, reactions, applications, and unique properties
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
methyl 5-ethynyltricyclo[3.3.0.03,7]octane-1-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-3-11-4-8-6-12(11,10(13)14-2)7-9(8)5-11/h1,8-9H,4-7H2,2H3 |
InChI-Schlüssel |
ZTSRYWRCCPVYOV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC3CC1(CC3C2)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


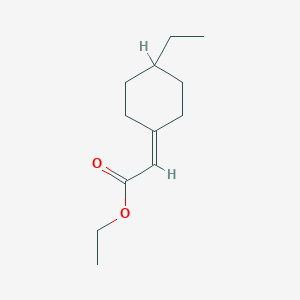
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)


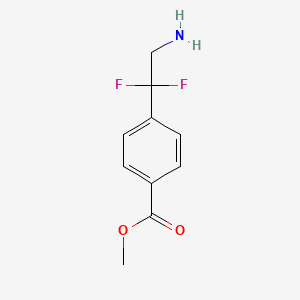

![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)

